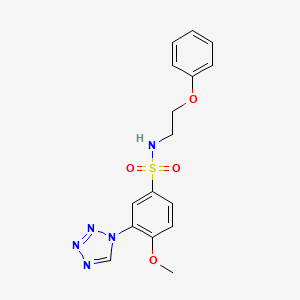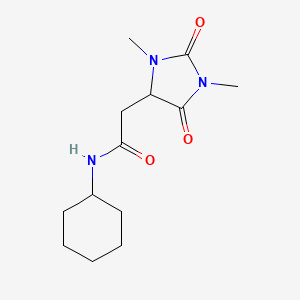
4-(2-naphthylamino)tetrahydrothiophene-3-ol 1,1-dioxide
Vue d'ensemble
Description
4-(2-naphthylamino)tetrahydrothiophene-3-ol 1,1-dioxide, also known as NTO, is a synthetic compound that has been studied in the field of neuroscience and pharmacology. It is a potent agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have potential therapeutic applications in various neurological disorders.
Mécanisme D'action
4-(2-naphthylamino)tetrahydrothiophene-3-ol 1,1-dioxide is a potent agonist of the α7 nAChR, which is a subtype of the nicotinic acetylcholine receptor found in the brain. Activation of the α7 nAChR has been shown to have neuroprotective effects and improve cognitive function. 4-(2-naphthylamino)tetrahydrothiophene-3-ol 1,1-dioxide has also been shown to modulate other neurotransmitter systems, including the glutamatergic and dopaminergic systems.
Biochemical and Physiological Effects
4-(2-naphthylamino)tetrahydrothiophene-3-ol 1,1-dioxide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine and other neurotransmitters in the brain, as well as to modulate the activity of ion channels and receptors. Additionally, it has been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-naphthylamino)tetrahydrothiophene-3-ol 1,1-dioxide has several advantages as a research tool. It is a highly potent and selective agonist of the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various neurological disorders. Additionally, it has been shown to have good bioavailability and to cross the blood-brain barrier, which makes it a useful compound for in vivo studies.
One limitation of 4-(2-naphthylamino)tetrahydrothiophene-3-ol 1,1-dioxide is that it has a relatively short half-life in vivo, which can make it difficult to achieve sustained levels of drug exposure. Additionally, it is a synthetic compound that may have limited translational potential to the clinic.
Orientations Futures
There are several potential future directions for research on 4-(2-naphthylamino)tetrahydrothiophene-3-ol 1,1-dioxide. One area of interest is the development of more potent and selective α7 nAChR agonists. Additionally, there is interest in exploring the potential therapeutic applications of 4-(2-naphthylamino)tetrahydrothiophene-3-ol 1,1-dioxide in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, there is interest in exploring the mechanisms underlying the neuroprotective effects of 4-(2-naphthylamino)tetrahydrothiophene-3-ol 1,1-dioxide, which could provide insights into the pathophysiology of various neurological disorders.
Applications De Recherche Scientifique
4-(2-naphthylamino)tetrahydrothiophene-3-ol 1,1-dioxide has been extensively studied in the context of its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to improve cognitive function in animal models of schizophrenia and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
4-(naphthalen-2-ylamino)-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-14-9-19(17,18)8-13(14)15-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-16H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKXDTKRDSDTSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-2-ylamino)tetrahydrothiophene-3-ol 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-bromo-3-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4307367.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4307373.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4307375.png)
![methyl (5-chloro-2-methoxyphenyl)(fluoro)[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B4307382.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4307387.png)
![9H-fluoren-9-ylmethyl (1-benzyl-2-{[1-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)carbamate](/img/structure/B4307400.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4307401.png)
![N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4307410.png)
![2-imino-5-(4-nitrobenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4307420.png)


![methyl 6-tert-butyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4307448.png)